(Pyridin-2-ylmethyl)boronic acid
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Overview
Description
(Pyridin-2-ylmethyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridin-2-ylmethyl moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-ylmethyl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex, which is subsequently treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration reactions, where a B–H bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane reagents .
Chemical Reactions Analysis
Types of Reactions: (Pyridin-2-ylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed via Suzuki–Miyaura coupling.
Scientific Research Applications
(Pyridin-2-ylmethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Pyridin-2-ylmethyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers its organic moiety to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Borinic acids
Comparison: (Pyridin-2-ylmethyl)boronic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the nitrogen atom in the ring, which can influence the acidity and coordination behavior of the compound . Borinic acids, on the other hand, have two C–B bonds and exhibit different reactivity patterns .
Properties
Molecular Formula |
C6H8BNO2 |
---|---|
Molecular Weight |
136.95 g/mol |
IUPAC Name |
pyridin-2-ylmethylboronic acid |
InChI |
InChI=1S/C6H8BNO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4,9-10H,5H2 |
InChI Key |
HAAKIIUEXQVSGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=CC=N1)(O)O |
Origin of Product |
United States |
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